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Compound of Interest

Compound Name: 6-Chloro-1-tetralone

Cat. No.: B1664680 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of 6-chloro-1-tetralone as a versatile building

block in organic synthesis. Its unique structural features and reactivity make it a valuable

starting material for the construction of complex molecular architectures, particularly in the

synthesis of pharmaceutical agents. This document provides a detailed overview of its

properties, synthesis, key reactions, and applications, supplemented with experimental

protocols and quantitative data.

Physicochemical and Spectroscopic Data
6-Chloro-1-tetralone is a bicyclic aromatic ketone with the chemical formula C₁₀H₉ClO. Its

reactivity is primarily dictated by the ketone functional group and the chloro-substituted

aromatic ring.

Table 1: Physicochemical Properties of 6-Chloro-1-tetralone
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Property Value

CAS Number 26673-31-4

Molecular Formula C₁₀H₉ClO

Molecular Weight 180.63 g/mol

Appearance White to yellow or orange powder/lump

Purity Typically >96.0% (GC)

Table 2: Spectroscopic Data of Tetralone Derivatives

While a complete, verified set of spectra for 6-chloro-1-tetralone is not readily available in

public databases, the following data for related tetralone derivatives can serve as a reference

for characterization.

Compound
1H NMR (300 MHz, CDCl₃)
δ (ppm)

13C NMR (75 MHz, CDCl₃)
δ (ppm)

1-Tetralone

8.03 (dd, J=7.8, 1.2 Hz, 1H),

7.45 (td, J=7.5, 1.4 Hz, 1H),

7.29 (t, J=7.6 Hz, 1H), 7.21 (d,

J=7.6 Hz, 1H), 2.95 (t, J=6.1

Hz, 2H), 2.64 (t, J=6.5 Hz, 2H),

2.13 (p, J=6.3 Hz, 2H)

198.4, 144.6, 133.3, 132.7,

128.8, 127.1, 126.3, 39.2,

29.6, 23.2

6-Methoxy-1-tetralone

8.00 (d, J=8.7 Hz, 1H), 7.10 (d,

J=2.1 Hz, 1H), 6.91 (dd, J=8.7,

2.6 Hz, 1H), 4.95–4.91 (m,

1H), 3.89 (s, 3H), 2.91–2.82

(m, 1H), 2.62–2.52 (m, 1H),

2.44–2.37 (m, 1H), 2.20–2.14

(m, 1H)

196.1, 164.4, 148.1, 129.9,

124.8, 114.7, 110.9, 68.4,

55.7, 35.3, 32.6[1]

Synthesis of 6-Chloro-1-tetralone
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The synthesis of 6-chloro-1-tetralone is a multi-step process that typically begins with a

Friedel-Crafts acylation followed by an intramolecular cyclization.

Step 1: Friedel-Crafts Acylation Step 2: Reduction (Optional)

Step 3: Intramolecular Friedel-Crafts Acylation

Chlorobenzene

4-(4-chlorophenyl)-4-oxobutanoic acid

1.

Succinic_anhydride
2.

AlCl₃ Catalyst

4-(4-chlorophenyl)-4-oxobutanoic acid

4-(4-chlorophenyl)butanoic acid

e.g., H₂, Pd/C

4-(4-chlorophenyl)butanoic acid

6-Chloro-1-tetralone1. SOCl₂

2. AlCl₃

Click to download full resolution via product page

Synthetic workflow for 6-chloro-1-tetralone.

Experimental Protocols
Protocol 1: Synthesis of 4-(4-chlorophenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation[2]

Reaction Setup: In a reaction vessel, suspend anhydrous aluminum chloride (AlCl₃) in

anhydrous chlorobenzene.

Reagent Addition: Cool the suspension in an ice bath and add succinic anhydride portion-

wise with continuous stirring.
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Reaction: After the addition is complete, warm the mixture to room temperature and then

heat to reflux for approximately 4 hours.

Work-up: Cool the reaction mixture and slowly pour it onto a mixture of crushed ice and

concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.

Isolation: The precipitated solid is collected by filtration, washed with water, and then with a

cold organic solvent (e.g., petroleum ether).

Purification: The crude product can be recrystallized from a suitable solvent system (e.g.,

ethanol/water) to yield pure 4-(4-chlorophenyl)-4-oxobutanoic acid.

Protocol 2: Synthesis of 6-chloro-1-tetralone via Intramolecular Friedel-Crafts Acylation[3][4]

Acid Chloride Formation: Convert 4-(4-chlorophenyl)butanoic acid to its corresponding acyl

chloride by reacting it with thionyl chloride (SOCl₂), often with a catalytic amount of DMF. The

excess SOCl₂ is typically removed under reduced pressure.

Cyclization: Dissolve the crude acyl chloride in an inert solvent like dichloromethane. Cool

the solution to 0°C and add a Lewis acid, such as aluminum chloride (AlCl₃), portion-wise.

Reaction: Stir the mixture at 0°C and then allow it to warm to room temperature. Monitor the

reaction progress by TLC or GC.

Work-up: Quench the reaction by carefully pouring the mixture into ice-cold dilute

hydrochloric acid.

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

Combine the organic layers.

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution

and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure. The crude product can be purified by column chromatography or

recrystallization.

Key Reactions of 6-Chloro-1-tetralone
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The ketone and the chlorinated aromatic ring of 6-chloro-1-tetralone provide two reactive sites

for a variety of organic transformations.

Carbonyl Group Reactions Aromatic Ring Reactions

6-Chloro-1-tetralone

Grignard Reaction
(+ R-MgX)

Wittig Reaction
(+ Ph₃P=CHR)

Reductive Amination
(+ R-NH₂, H₂, Catalyst)

Friedel-Crafts Acylation
(+ R-COCl, AlCl₃)

Tertiary_Alcohol

Tertiary Alcohol

Alkene

Alkene

Amine

Amine

Di-ketone

Di-ketone

Click to download full resolution via product page

Key synthetic transformations of 6-chloro-1-tetralone.

Friedel-Crafts Acylation
Friedel-Crafts acylation can introduce an acyl group onto the aromatic ring of 6-chloro-1-
tetralone. The electron-donating character of the alkyl portion of the tetralone ring directs

acylation to the ortho position relative to the fused ring.

Protocol 3: General Procedure for Friedel-Crafts Acylation

Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend anhydrous

aluminum chloride in an anhydrous solvent (e.g., dichloromethane or nitrobenzene).

Reagent Addition: Cool the suspension to 0°C and add the acyl chloride dropwise. Then, add

a solution of 6-chloro-1-tetralone in the same solvent.

Reaction: Allow the reaction to warm to room temperature and stir until completion

(monitored by TLC).
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Work-up: Quench the reaction by slowly adding it to a mixture of ice and concentrated HCl.

Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry,

and purify by column chromatography.

Table 3: Representative Friedel-Crafts Acylation Reaction

Substra
te

Acylatin
g Agent

Catalyst Solvent Temp. Time Product Yield

2-

Methoxy

naphthal

ene

Acetyl

Chloride
AlCl₃ CS₂ Reflux 1 h

1-Acetyl-

2-

methoxy

naphthal

ene

84%

Grignard Reaction
The carbonyl group of 6-chloro-1-tetralone readily reacts with Grignard reagents to form

tertiary alcohols.

Protocol 4: General Procedure for Grignard Reaction

Grignard Reagent Preparation: Prepare the Grignard reagent by reacting an alkyl or aryl

halide with magnesium turnings in anhydrous diethyl ether or THF.

Reaction: To a solution of 6-chloro-1-tetralone in anhydrous ether at 0°C, add the Grignard

reagent dropwise.

Reaction Progression: After the addition, allow the mixture to warm to room temperature and

stir until the starting material is consumed.

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of

ammonium chloride.

Extraction and Purification: Extract the product with ether, wash the organic layer with brine,

dry over anhydrous sodium sulfate, and purify by column chromatography.
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Wittig Reaction
The Wittig reaction converts the ketone of 6-chloro-1-tetralone into an alkene.

Protocol 5: General Procedure for Wittig Reaction

Ylide Generation: Prepare the phosphonium ylide by treating a triphenylphosphonium salt

with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF

or DMSO.

Reaction: Add a solution of 6-chloro-1-tetralone to the ylide solution at low temperature

(e.g., -78°C or 0°C).

Reaction Progression: Allow the reaction to warm to room temperature and stir for several

hours.

Work-up: Quench the reaction with water and extract the product with an organic solvent.

Purification: Wash the organic layer, dry, and concentrate. The product is purified by column

chromatography to separate it from triphenylphosphine oxide.

Application in Pharmaceutical Synthesis: Sertraline
6-Chloro-1-tetralone and its derivatives are crucial intermediates in the synthesis of the

selective serotonin reuptake inhibitor (SSRI) antidepressant, sertraline. The synthesis involves

a reductive amination of a tetralone derivative.

4-(3,4-Dichlorophenyl)-1-tetralone

Imine Formation

Methylamine (CH₃NH₂)

N-methylimine intermediate Reduction
(e.g., H₂, Pd/C) Sertraline

Click to download full resolution via product page

Synthetic workflow for Sertraline from a tetralone precursor.

Experimental Protocol: Synthesis of Sertraline
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Imine Formation: A solution of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone in a

suitable solvent (e.g., toluene) is treated with monomethylamine. The reaction can be

catalyzed by a Lewis acid like titanium tetrachloride (TiCl₄) or driven by the removal of water.

Reduction: The resulting N-methylimine intermediate is then reduced to the corresponding

amine, sertraline. This is typically achieved via catalytic hydrogenation using a palladium on

carbon (Pd/C) catalyst. The stereochemical outcome of this reduction is crucial for obtaining

the desired cis-(1S, 4S) isomer.

Purification: The final product is purified, often through the formation and recrystallization of a

salt, such as the hydrochloride or mandelate salt.

Biological Context: Serotonin Reuptake Inhibition
Sertraline, synthesized from a tetralone derivative, functions by inhibiting the reuptake of

serotonin in the synaptic cleft, thereby increasing the concentration of this neurotransmitter

available to bind to postsynaptic receptors. This modulation of serotonergic signaling is

believed to be the primary mechanism behind its antidepressant effects.
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Simplified serotonin reuptake signaling pathway.
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In summary, 6-chloro-1-tetralone is a highly valuable and versatile building block in organic

synthesis. Its accessible reactivity at both the carbonyl group and the aromatic ring allows for

the construction of a wide array of complex molecules, most notably demonstrated in the

synthesis of important pharmaceuticals like sertraline. The synthetic routes and reactions

detailed in this guide provide a solid foundation for researchers and drug development

professionals to utilize this important intermediate in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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